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molecular formula C11H10N2O3 B1204820 5-(2-Methoxy-benzylidene)-hydantoin

5-(2-Methoxy-benzylidene)-hydantoin

Cat. No. B1204820
M. Wt: 218.21 g/mol
InChI Key: YOFKIDCKEYKPNO-UHFFFAOYSA-N
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Patent
US04647694

Procedure details

50 g (0.5 mole) of hydantoin, 68.07 l g (0.5 mole) of salicylaldehyde-methyl-ether and 46 g (0.7 mole) of ethanol amine are admixed in 500 ml of water at 70° C. The reaction mixture is worked up as described in Example 2. Thus 90.6 g of the desired compound are obtained, yield 83%, mp.: 178° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
salicylaldehyde methyl-ether
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH:8](=O)[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[OH:11].[CH3:17]OC.C(CN)O>O>[CH3:17][O:11][C:10]1[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=1[CH:8]=[C:7]1[NH:1][C:2](=[O:3])[NH:4][C:5]1=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Two
Name
salicylaldehyde methyl-ether
Quantity
0.5 mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O.COC
Step Three
Name
Quantity
46 g
Type
reactant
Smiles
C(O)CN
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C2C(NC(N2)=O)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 90.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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